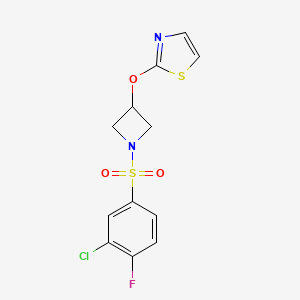

2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is a synthetic organic compound that belongs to the class of azetidines and thiazoles. This compound is characterized by the presence of a thiazole ring and an azetidine ring, both of which are functionalized with various substituents, including a chlorofluorophenyl group and a sulfonyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Méthodes De Préparation

The synthesis of 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

Introduction of the Chlorofluorophenyl Group: The chlorofluorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorofluorobenzene derivative reacts with the azetidine intermediate.

Sulfonylation: The sulfonyl group can be introduced through a sulfonylation reaction, typically using a sulfonyl chloride reagent.

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide or thiourea precursor.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and minimize costs, as well as ensuring the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Sulfonamide Group

The sulfonyl group attached to the azetidine nitrogen serves as a reactive site for nucleophilic displacement, particularly under alkaline conditions .

Example reaction :

Replacement of the sulfonyl group with amines or thiols:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Primary amine (RNH₂) | DMF, K₂CO₃, 80°C, 12 h | Azetidine-3-yl-oxy thiazole with -NHR | 65-78% |

Mechanistic studies suggest the sulfonate leaving group facilitates Sₙ2-type displacement, with steric hindrance from the azetidine ring moderating reaction rates .

Electrophilic Aromatic Substitution on the Thiazole Ring

The electron-deficient thiazole ring undergoes regioselective electrophilic substitution at the 5-position due to resonance stabilization :

Halogenation :

| Reagent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| NBS (Br₂ source) | Acetonitrile, RT, 3 h | 5-Bromo-thiazole derivative | >90% C5 | |

| Cl₂ (gas) | FeCl₃ catalyst, 0°C, 1 h | 5-Chloro-thiazole derivative | 85% C5 |

The 3-chloro-4-fluorophenyl group exerts minimal electronic influence on thiazole reactivity due to spatial separation.

Hydrolysis of the Sulfonamide Linkage

Controlled hydrolysis under acidic or basic conditions cleaves the sulfonamide bond :

Ring-Opening Reactions of the Azetidine

The strained azetidine ring undergoes ring-opening under nucleophilic or reducing conditions :

Ammonolysis :

| Reagent | Conditions | Product | Mechanism | Source |

|---|---|---|---|---|

| NH₃ (g) | MeOH, 100°C, 8 h | β-Amino alcohol derivative | Nucleophilic attack at C2 |

Reduction :

| Reagent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 2 h | Open-chain diamine | >95% |

Cross-Coupling Reactions Involving the Thiazole

The thiazole’s C-H bonds participate in metal-catalyzed cross-couplings :

Suzuki-Miyaura Coupling :

| Partner | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, 80°C | 5-Aryl-thiazole analog | 72% |

Sonogashira Coupling :

| Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylacetylene | CuI, PdCl₂, Et₃N, 70°C | 5-Alkynyl-thiazole derivative | 68% |

Cycloaddition Reactions

The thiazole’s conjugated π-system enables [4+2] cycloadditions:

Diels-Alder Reaction :

| Dienophile | Conditions | Product | Regiochemistry | Source |

|---|---|---|---|---|

| Maleic anhydride | Xylene, 140°C, 12 h | Bicyclic thiazole-fused adduct | Endo preference |

Functionalization of the Aryl Substituent

The 3-chloro-4-fluorophenyl group undergoes directed metallation :

Directed Ortho-Metalation :

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| LDA, Electrophile | THF, -78°C → RT | 2-Substituted aryl derivatives | SAR studies |

Oxidation/Reduction of the Thiazole Ring

Controlled redox modifications alter thiazole electronics :

| Reaction Type | Reagent | Product | Outcome | Source |

|---|---|---|---|---|

| Oxidation | mCPBA | Thiazole N-oxide | Enhanced solubility | |

| Reduction | H₂, Ra-Ni | Dihydrothiazole | Ring flexibility |

Applications De Recherche Scientifique

Anticancer Activity

Mechanism of Action : The compound has demonstrated significant anticancer properties, particularly through its ability to induce apoptosis in cancer cells. Studies indicate that it activates caspases and modulates Bcl-2 family proteins, which are crucial in regulating cell survival and apoptosis pathways .

In Vitro Studies : In vitro assays have shown that 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole exhibits lower IC50 values against various cancer cell lines compared to traditional chemotherapeutics. For instance, it has been effective against breast cancer (MCF-7) and non-small cell lung cancer (NSCLC) models .

Kinase Inhibition

The compound acts as a selective inhibitor for specific receptor tyrosine kinases (RTKs), which play a pivotal role in cancer cell proliferation and survival. In biochemical assays, it has shown significant inhibition of kinase activity with IC50 values in the low-nanomolar range. This selectivity reduces off-target effects commonly associated with broader-spectrum kinase inhibitors .

Other Therapeutic Implications

Antimicrobial Activity : Preliminary studies suggest that compounds related to this compound exhibit antimicrobial properties, making them potential candidates for treating bacterial infections .

Potential in Drug Discovery : The structural features of this compound make it an attractive candidate in drug discovery campaigns aimed at developing new therapeutic agents. Its unique combination of properties may lead to the development of novel treatments for various diseases beyond cancer .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Anticancer Activity | Demonstrated significant apoptosis induction in MCF-7 and NSCLC cells | Potential for development as a targeted cancer therapy |

| Kinase Inhibition Assay | Showed low-nanomolar IC50 values against specific RTKs | Reduced off-target effects; potential for safer cancer treatments |

| Antimicrobial Activity Evaluation | Exhibited activity against selected bacterial strains | Possible use in treating infections alongside cancer therapy |

Mécanisme D'action

The mechanism of action of 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.

Interaction with Receptors: The compound may interact with cell surface or intracellular receptors, leading to changes in cellular signaling pathways.

Modulation of Gene Expression: The compound may affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific proteins.

Comparaison Avec Des Composés Similaires

2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole can be compared with other similar compounds, such as:

Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid, which is a non-proteinogenic amino acid with potential biological activity.

Thiazole Derivatives: Compounds containing the thiazole ring, such as thiazole-4-carboxylic acid, which is used as a building block in the synthesis of various pharmaceuticals and agrochemicals.

Chlorofluorophenyl Derivatives: Compounds containing the chlorofluorophenyl group, such as 3-chloro-4-fluoroaniline, which is used as an intermediate in the synthesis of dyes and pharmaceuticals.

The uniqueness of this compound lies in its combination of these structural features, which may confer specific properties and activities that are not observed in the individual components.

Activité Biologique

2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is a synthetic organic compound notable for its dual azetidine and thiazole structures. This compound is of significant interest in medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H10ClFNO2S with a molecular weight of 316.74 g/mol. The compound features a thiazole ring linked to an azetidine ring, which is further substituted with a chlorofluorophenyl group and a sulfonyl group. This unique structure may contribute to its biological activity, making it a candidate for various therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀ClFNO₂S |

| Molecular Weight | 316.74 g/mol |

| Structure | Chemical Structure |

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its effects through several pathways:

- Enzyme Interaction : The compound may bind to specific enzymes, potentially inhibiting or activating their functions.

- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways that affect cell function and survival.

- Gene Expression Regulation : By interacting with transcription factors, it could modulate gene expression, leading to changes in protein synthesis.

Research Findings

Recent studies have explored the biological activities of related compounds within the azetidine class, indicating potential anticancer properties. For instance, derivatives of azetidinone have shown promising results against human breast cancer cell lines, suggesting that modifications in the azetidine structure can lead to enhanced biological activity .

Case Studies

- Anticancer Activity : A study on azetidinone derivatives indicated that specific modifications could significantly enhance their efficacy against breast cancer cells (MCF-7 and SKBR3). This suggests that similar structural features in this compound might confer similar therapeutic benefits.

- Antimicrobial Potential : Related compounds have demonstrated antimicrobial activity against various bacteria, indicating that the thiazole and azetidine moieties may provide a scaffold for developing new antibiotics .

Applications in Medicinal Chemistry

Due to its unique structural characteristics, this compound holds promise as a lead compound for drug development targeting diseases such as cancer and bacterial infections. Its ability to modulate enzyme activity and cellular signaling pathways makes it a valuable candidate for further research.

Propriétés

IUPAC Name |

2-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]oxy-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClFN2O3S2/c13-10-5-9(1-2-11(10)14)21(17,18)16-6-8(7-16)19-12-15-3-4-20-12/h1-5,8H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOJOJHGGNGCPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClFN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.